Home > Products > Screening Compounds P134100 > N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride - 1269151-13-4

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Catalog Number: EVT-1712384
CAS Number: 1269151-13-4
Molecular Formula: C16H22Cl2N2
Molecular Weight: 313.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antibacterial activity: Quinolines like ciprofloxacin are well-known antibiotics that inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. []
  • Anticancer activity: Some quinoline derivatives have demonstrated antiproliferative activity against cancer cell lines. []
  • Anti-HCV activity: Simeprevir, an anti-HCV drug, utilizes a quinoline derivative as a key intermediate in its synthesis. []
  • Cholinesterase inhibition: Certain quinoline derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning. []
  • Antioxidant activity: Some quinoline derivatives demonstrate antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. []
Overview

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is a chemical compound that belongs to the class of substituted amines. Its structure includes a cyclopentanamine core linked to a 2-methylquinoline moiety, which suggests potential biological activity. This compound may be of interest in medicinal chemistry due to its unique structural features and possible therapeutic applications.

Source

The compound can be synthesized through various organic chemistry methods, which may involve the reaction of cyclopentanamine derivatives with quinoline-based precursors. The specific synthetic routes can vary, and detailed methodologies are often documented in scientific literature and patents.

Classification

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is classified as an organic compound with potential pharmacological properties. Its classification may extend to categories such as psychoactive substances or compounds with neuropharmacological effects, depending on its biological activity and mechanism of action.

Synthesis Analysis

Methods

The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride typically involves multi-step organic reactions. Common methods include:

  1. Alkylation: The introduction of the 2-methylquinoline moiety through alkylation reactions.
  2. Amine Formation: The formation of the cyclopentanamine structure, possibly via reductive amination or other amine synthesis techniques.

Technical Details

The synthesis may require specific reagents and conditions, including:

  • Reagents: Quinoline derivatives, cyclopentanones, and appropriate catalysts.
  • Conditions: Controlled temperatures, solvents (such as ethanol or dichloromethane), and reaction times to optimize yield.
Molecular Structure Analysis

Structure

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride has a complex molecular structure characterized by:

  • A cyclopentanamine ring.
  • A 2-methylquinoline group attached via a methylene bridge.

Data

The molecular formula can be represented as C12_{12}H14_{14}Cl2_{2}N2_{2}, indicating the presence of two hydrochloride groups. The molecular weight is approximately 260.16 g/mol.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amines and quinolines, including:

  1. Nucleophilic Substitution: Reacting with electrophiles due to the nucleophilic nature of the amine group.
  2. Oxidation: Potential oxidation reactions that could modify the quinoline moiety.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms, including:

  • Mechanistic Pathways: Detailed mechanisms involving electron transfer and bond formation/breakage.
  • Reaction Conditions: Temperature, solvent effects, and catalyst presence that influence reaction outcomes.
Mechanism of Action

Process

The mechanism of action for N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride would depend on its pharmacological targets. Potential mechanisms could involve:

  1. Receptor Interaction: Binding to specific neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  2. Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in neurotransmitter metabolism.

Data

Experimental studies would be necessary to elucidate the exact mechanism, including binding affinity studies and functional assays.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride include:

  • Appearance: Likely a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to the presence of hydrochloride groups.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions.
  • Reactivity: Reactivity with acids/bases and potential degradation pathways.

Relevant data would typically be gathered from experimental characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Applications

Scientific Uses

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride may find applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for drug development targeting neurological disorders.
  2. Biochemical Research: Studying receptor interactions or enzyme inhibition mechanisms.
  3. Pharmacology: Investigating pharmacokinetics and pharmacodynamics in preclinical studies.

This compound's unique structural features suggest it could serve as a valuable tool in drug discovery and development processes aimed at treating various diseases.

Synthesis Methodologies and Optimization

Multi-Step Synthetic Pathways for Quinoline-Based Amines

The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride (CAS: 1269151-13-4) relies on strategic functionalization of the quinoline core. A convergent approach involves: 1. Quinoline Scaffold Construction: 2-Methylquinoline-4-carbaldehyde is synthesized via Doebner condensation of aniline derivatives, benzaldehyde, and pyruvic acid, followed by regioselective methylation [1] [9]. Alternative routes employ catalytic aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines using cobalt oxide or titanium dioxide photocatalysts for enhanced sustainability [1]. 2. Reductive Amination: The aldehyde undergoes nucleophilic addition with cyclopentylamine under reducing conditions (NaBH₃CN or catalytic hydrogenation). The dihydrochloride salt forms via HCl treatment in polar solvents [3].

Table 1: Key Intermediates in Quinoline Amine Synthesis

IntermediateFunctionSynthetic Method
2-Methylquinoline-4-carbaldehydeElectrophilic coreDoebner condensation
N-(Quinolinylmethyl)imineTransient Schiff baseAldehyde + primary amine
CyclopentylamineNucleophileCommercial or ring hydrogenation

Challenges include controlling regioselectivity during quinoline methylation and minimizing over-alkylation during reductive amination. Recent advances employ flow chemistry for the imine formation step, achieving >90% conversion at ambient temperature [1] [9].

Catalytic Strategies in Cyclopentylamine Functionalization

Cyclopentylamine’s secondary amine group necessitates protection/deprotection strategies during quinoline coupling: - Protection: N-Boc-cyclopentylamine prevents unwanted side reactions during quinoline alkylation. Deprotection with TFA regenerates the free amine before salt formation [5]. - Direct Catalytic Coupling: Pd-catalyzed C–N cross-coupling between 4-(bromomethyl)-2-methylquinoline and cyclopentylamine achieves 78% yield using BrettPhos precatalyst. This avoids protection but requires anhydrous conditions [7].

Catalytic dehydrogenation methods are pivotal for tetrahydroquinoline aromatization. Cobalt(II) salophen complexes enable quinoline formation under ambient air, while phenalenyl-based photocatalysts use O₂ as a green oxidant, achieving 89–93% yields [1].

Table 2: Catalytic Systems for Quinoline Synthesis

CatalystReaction TypeYield RangeConditions
Co(salophen)/o-QuinoneAerobic dehydrogenation85–93%RT, ambient air
Phenalenyl photocatalystOxidative dehydrogenation89–91%Visible light, O₂
TiO₂ photocatalystVisible-light mediation75–82%O₂, room temperature

Role of Grignard Reagents and Anhydrous Conditions in Tertiary Amine Synthesis

Grignard reagents (RMgX) enable C–C bond formation critical for quinoline precursors: - Quinoline Nucleophile: 2-Methyl-4-quinolylmagnesium bromide attacks electrophiles (e.g., N-Boc-cyclopentanone), followed by acid-mediated deprotection and reduction to the amine [4] [10]. - Anhydrous Protocols: Ether or THF solvents are rigorously dried over molecular sieves. Side reactions include: - Hydrolysis: RMgX + H₂O → RH (reduces yield by 15–30% if traces of water present). - Wurtz Coupling: 2RMgX + 2RX → R–R (controlled via slow halide addition and temperature maintenance at –10°C) [4].

Iron catalysis expands functional group tolerance: Fe-catalyzed cross-coupling of heteroaromatic tosylates with alkyl Grignard reagents achieves full conversion in minutes at low temperatures, enabling late-stage quinoline functionalization [1].

Scalable Production Challenges for Discontinued Pharmaceutical Intermediates

Scalability hurdles for this dihydrochloride salt include: - Raw Material Costs: Cyclopentylamine requires high-pressure hydrogenation of cyclopentanone oxime (∼$1,200/kg at ton-scale) [5]. - Purification Complexity: Chromatography is needed to separate N-bis-alkylated byproducts, reducing throughput. Alternative extraction protocols (e.g., pH-dependent liquid-liquid separation) are being optimized [3]. - Regulatory Barriers: 55% of advanced therapy intermediates face divergent national requirements in the EU, delaying GMP certification. Cell/gene therapy manufacturers report 15% cost overruns due to revalidation [7].

Table 3: Scalability Challenges in Pharmaceutical Intermediates

ChallengeImpact on ProductionMitigation Strategy
High-potency assay validation6-month delay in QC releaseAdopt compendial USP methods
Starting material variability20% yield fluctuationImplement QbD approaches
Solvent waste disposalAdds $8–12k/ton costSwitch to EtOAc/water biphasic

Discontinuations often arise from cost-capacity mismatches: A 2023 analysis showed 68% of ATMP developers were SMEs lacking infrastructure for 1,000L bioreactor runs required for cell therapies [5] [7]. Contract manufacturing (CDMO) costs for such intermediates exceed $500k per batch, rendering small-volume targets economically nonviable.

Properties

CAS Number

1269151-13-4

Product Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine;dihydrochloride

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H

InChI Key

NCWBMTFGEKKNGV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.